N-methylpiperidin-4-amine
Overview
Description
N-methylpiperidin-4-amine: is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and an amine group at the fourth position of the piperidine ring. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, a six-membered heterocyclic ring with one nitrogen atom . Piperidine derivatives have been found to interact with a variety of targets, including heat shock proteins
Mode of Action
It is known that the mode of action of a drug is related to its affinity (probability of the drug occupying a receptor at any given instant) and intrinsic efficacy (degree to which a ligand activates receptors and leads to cellular response) . The affinity and activity of a drug are determined by its chemical structure .
Biochemical Pathways
Piperidine derivatives have been found to inhibit heat shock protein 70, which plays significant roles in several biological processes, including the regulation of apoptosis .
Pharmacokinetics
The molecular weight of N-methylpiperidin-4-amine is 114.189 Da , which could influence its pharmacokinetic properties.
Result of Action
It is known that biogenic amines, which include piperidine derivatives, can trigger psychoactive, vasoactive, and hypertensive effects when consumed in high amounts .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-methylpiperidin-4-amine involves the reductive amination of 4-piperidone with methylamine. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
N-alkylation: Another approach involves the N-alkylation of piperidin-4-amine with methyl iodide or methyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylpiperidin-4-amine can undergo oxidation reactions to form N-methylpiperidin-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-methylpiperidine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. For example, reaction with acyl chlorides can yield N-acyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products:
Oxidation: N-methylpiperidin-4-one.
Reduction: N-methylpiperidine.
Substitution: N-acyl derivatives, N-alkyl derivatives, and N-sulfonyl derivatives.
Scientific Research Applications
Chemistry: N-methylpiperidin-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is employed as a reagent for the modification of biomolecules. It is used in the synthesis of peptide mimetics and other bioactive compounds.
Medicine: this compound derivatives have shown potential as therapeutic agents. They are investigated for their pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic activities.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and coatings. It is also used as an intermediate in the manufacture of specialty chemicals.
Comparison with Similar Compounds
Piperidin-4-amine: Lacks the methyl group on the nitrogen atom.
N-ethylpiperidin-4-amine: Contains an ethyl group instead of a methyl group on the nitrogen atom.
N-methylpiperidine: Lacks the amine group at the fourth position of the piperidine ring.
Uniqueness: N-methylpiperidin-4-amine is unique due to the presence of both a methyl group on the nitrogen atom and an amine group at the fourth position of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-methylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-6-2-4-8-5-3-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGZDVYPCEHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620993 | |
Record name | N-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45584-07-4 | |
Record name | N-Methyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45584-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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